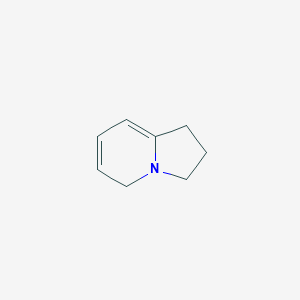
1,2,3,5-Tetrahydroindolizine
Cat. No. B8458469
Key on ui cas rn:
95175-94-3
M. Wt: 121.18 g/mol
InChI Key: ZBPHPBWGQALQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08618300B2
Procedure details


To a solution of 1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide (1.55 g, 4.37 mmol) and ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate (1.04 g, 4.37 mmol) in DMF (8.0 mL) is added TEA (0.9 mL, 6.56 mmol). The mixture is heated at 70° C. for 24 h then cooled to 23° C. and partitioned between Et2O and water. The organics are washed with water, dried with MgSO4, filtered, and concentrated in vacuo. Purification of the crude by flash chromatography (SiO2, hexanes to 10% EtOAc in hexanes) gives dihydroindolizine (340 mg, 15%) that is dissolved in MeOH (10 mL) and treated with sodium borohydride (25 mg, 0.664 mmol). The mixture is stirred for 10 min then treated with water, extracted with EtOAc, dried with MgSO4, filtered, and concentrated in vacuo. The residue is dissolved in MeOH (4 mL) and 6M aqueous NaOH (4 mL) and heated at 70° C. for 1 h then cooled to 23° C. The mixture is acidified to pH=1 with concentrated aqueous HCl, then partitioned between CH2Cl2 and brine. The organics are dried with MgSO4, filtered, and concentrated in vacuo. Purification of the crude by reverse phase HPLC gives the title compound (44 mg, 14%).
Name
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide
Quantity
1.55 g
Type
reactant
Reaction Step One

Name
ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate
Quantity
1.04 g
Type
reactant
Reaction Step One

[Compound]
Name
TEA
Quantity
0.9 mL
Type
reactant
Reaction Step One

Identifiers


|
REACTION_CXSMILES
|
[Br-].ClC1C=C[C:6]([C:9](=O)[CH2:10][N+:11]2[CH:16]=[CH:15][C:14](C(C)C)=[CH:13][CH:12]=2)=CC=1.CC(C)(CC#CC(=O)C(C)(C)C)C(OCC)=O>CN(C=O)C>[CH2:6]1[C:12]2[N:11]([CH2:16][CH:15]=[CH:14][CH:13]=2)[CH2:10][CH2:9]1 |f:0.1|
|
Inputs


Step One
|
Name
|
1-[2-(4-chlorophenyl)-2-oxoethyl]-4-(propan-2-yl)pyridinium bromide
|
|
Quantity
|
1.55 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-].ClC1=CC=C(C=C1)C(C[N+]1=CC=C(C=C1)C(C)C)=O
|
|
Name
|
ethyl 2,2,7,7-tetramethyl-6-oxooct-4-ynoate
|
|
Quantity
|
1.04 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)OCC)(CC#CC(C(C)(C)C)=O)C
|
[Compound]
|
Name
|
TEA
|
|
Quantity
|
0.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
70 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
then cooled to 23° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
partitioned between Et2O and water
|
WASH
|
Type
|
WASH
|
|
Details
|
The organics are washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the crude by flash chromatography (SiO2, hexanes to 10% EtOAc in hexanes)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1CCN2CC=CC=C12
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 340 mg | |
| YIELD: PERCENTYIELD | 15% | |
| YIELD: CALCULATEDPERCENTYIELD | 64.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

